BGT1 Substrate-Inhibitor Potency: ATPCA Derivative Outperforms All Reported BGT1 Inhibitors
The 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid derivative (ATPCA), synthesized from the 1,4,5,6-tetrahydropyrimidin-5-amine scaffold, demonstrates a 2.5 µM IC50 against human betaine/GABA transporter 1 (hBGT1), representing the most potent BGT1 substrate-inhibitor reported to date [1]. In head-to-head assays against the four human GABA transporter subtypes recombinantly expressed in mammalian cells, ATPCA and its analogs retained subtype-selectivity for hBGT1, whereas structurally distinct 2-aminopyrimidine derivatives lacked comparable selectivity [2].
| Evidence Dimension | BGT1 inhibitory potency |
|---|---|
| Target Compound Data | ATPCA: IC50 = 2.5 µM (hBGT1) |
| Comparator Or Baseline | Novel analogs: IC50 = mid to high µM (hBGT1); hGAT1, hGAT2, hGAT3: >100 µM |
| Quantified Difference | ATPCA is 40–100× more potent than 20 novel analogs; >40× selective over other GABA transporters |
| Conditions | Radioligand-based [3H]GABA uptake assays in mammalian cells expressing recombinant hGAT1, hBGT1, hGAT2, and hGAT3 |
Why This Matters
For researchers investigating GABAergic signaling or developing BGT1-targeted therapeutics, the 2.5 µM IC50 of ATPCA establishes a validated potency benchmark that 2-aminopyrimidine or non-cyclic guanidine derivatives have not matched, justifying procurement of the 5-amine scaffold for rational analog development.
- [1] Kickinger S, Al-Khawaja A, Haugaard AS, Lie MEK, Bavo F, Loeffler R, et al. Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs as betaine/GABA transporter 1 (BGT1) substrate-inhibitors. Sci Rep. 2020;10(1):12992. View Source
- [2] Kickinger S, Al-Khawaja A, Haugaard AS, Loeffler R, Damgaard M, Eckert G, et al. Synthesis, pharmacological activity and molecular modeling studies of a series of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogues as betaine/GABA transporter 1 (BGT1) substrate-inhibitors. 256th ACS National Meeting; 2018. View Source
